molecular formula C7H9N3O B12751333 N-(4-aminopyridin-3-yl)acetamide CAS No. 750570-35-5

N-(4-aminopyridin-3-yl)acetamide

Cat. No.: B12751333
CAS No.: 750570-35-5
M. Wt: 151.17 g/mol
InChI Key: MKZXMKBJWHAKIX-UHFFFAOYSA-N
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Description

N-(4-aminopyridin-3-yl)acetamide is a chemical compound with the molecular formula C₇H₉N₃O and a molecular weight of 151.166 g/mol . It is a derivative of pyridine, characterized by the presence of an acetamide group attached to the 4-aminopyridine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-aminopyridin-3-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3,4-diaminopyridine with acetyl chloride . The reaction typically proceeds under mild conditions, yielding the desired product with a good yield of around 78%.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminopyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of this compound.

Scientific Research Applications

N-(4-aminopyridin-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-aminopyridin-3-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

750570-35-5

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-(4-aminopyridin-3-yl)acetamide

InChI

InChI=1S/C7H9N3O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H2,8,9)(H,10,11)

InChI Key

MKZXMKBJWHAKIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CN=C1)N

Origin of Product

United States

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